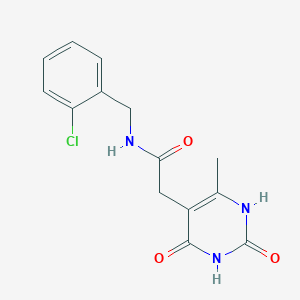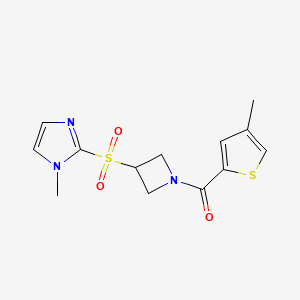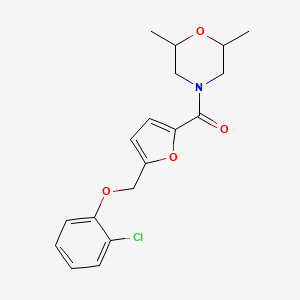
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan compounds are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to have additional functional groups attached to the furan ring, including a chlorophenoxy group and a dimethylmorpholino group. These groups can significantly influence the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Furan compounds are aromatic and therefore relatively stable, but they can undergo reactions at the positions adjacent to the oxygen atom. The presence of other functional groups, such as the chlorophenoxy and dimethylmorpholino groups in your compound, can also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the molecular structure of the compound .科学的研究の応用
Paterno-Büchi Reaction Applications
The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives, including photochemical reactions leading to regioselective adduct formation, illustrates the potential of furan derivatives in synthetic organic chemistry. This reaction pathway highlights the utility of furanyl compounds in constructing complex molecular architectures, useful in materials science and drug development (D’Auria & Racioppi, 2000).
Pharmacological Properties
Furan derivatives exhibit significant pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities. The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives underscores the potential of furanyl compounds as therapeutic agents, offering a foundation for developing new drugs with improved efficacy and safety profiles (Bonilla-Castañeda et al., 2022).
Antioxidant and Anti-inflammatory Activities
Studies on novel furanyl derivatives from red seaweed Gracilaria opuntia demonstrated anti-inflammatory and antioxidative effects. These compounds inhibited cyclooxygenase and 5-lipoxygenase activities, suggesting their utility in developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs. Additionally, their strong antioxidative properties could be leveraged in designing nutraceuticals and supplements to combat oxidative stress-related diseases (Makkar & Chakraborty, 2018).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some furan derivatives have been studied for their antimicrobial activity, where they interfere with essential processes in the bacterial cell .
Safety and Hazards
将来の方向性
The study of furan compounds and their derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on the synthesis of new furan derivatives, the exploration of their properties, and their potential applications.
特性
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-12-9-20(10-13(2)23-12)18(21)17-8-7-14(24-17)11-22-16-6-4-3-5-15(16)19/h3-8,12-13H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJQDYHQWQBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)
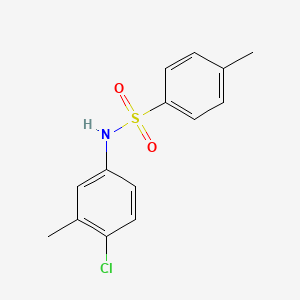
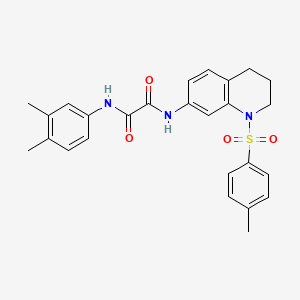
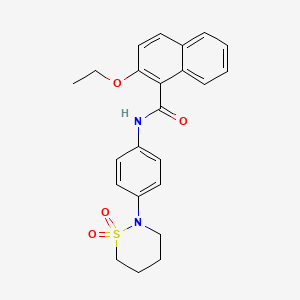
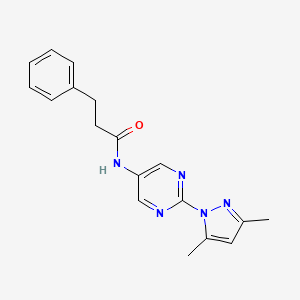
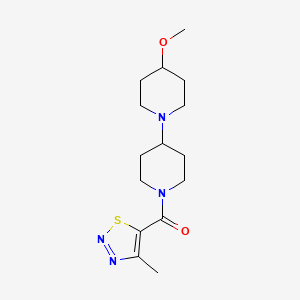
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)
![1-[4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2395278.png)
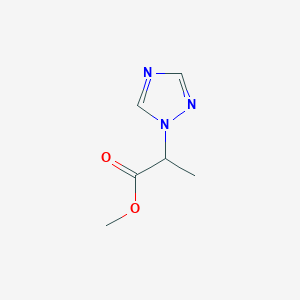

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2395285.png)
![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
